

Check Availability & Pricing

# The Discovery and Chemical Synthesis of Butriptyline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025



Reference ID: BUTI-TS-2511 Issuing Department: Medicinal Chemistry & Drug Discovery Date of Issue: November 13, 2025

### **Abstract**

This technical guide provides a comprehensive overview of the discovery, development, and chemical synthesis of **butriptyline**. It is intended for an audience of researchers, scientists, and professionals in the field of drug development. The document details the historical context of **butriptyline**'s emergence as a second-generation tricyclic antidepressant (TCA), its distinct pharmacological profile, and a plausible, multi-step chemical synthesis pathway based on established organometallic and catalytic reactions. Quantitative pharmacological and pharmacokinetic data are presented in tabular format for clarity. Detailed experimental protocols for key synthetic steps are provided, alongside visualizations of the synthetic workflow and the drug's mechanism of action at the neuronal synapse, rendered using the DOT language.

# Discovery and Development The Era of Tricyclic Antidepressants

The discovery of tricyclic antidepressants was a seminal moment in psychopharmacology. The first TCA, imipramine, was discovered in the early 1950s during a search for novel antipsychotics and was found to possess significant antidepressant properties. This led to the



development of a class of drugs characterized by a three-ring chemical structure, which became the frontline treatment for major depressive disorder for several decades.

## **Emergence of a Second-Generation TCA**

**Butriptyline** (formerly known by the development code AY-62014) was developed by the pharmaceutical company Wyeth and was introduced in the United Kingdom and other European countries in 1974 or 1975.[1] Marketed under brand names such as Evadyne, it was classified as an "atypical" or "second-generation" TCA due to its later introduction and a pharmacological profile that diverged from its predecessors.[1]

Chemically, **butriptyline** is a structural analogue of amitriptyline, another widely used TCA. It possesses a dibenzocycloheptadiene core but is distinguished by an isobutyl side chain in place of amitriptyline's propylidene side chain.[1] This structural modification results in a significantly different mechanism of action, which is less reliant on monoamine reuptake inhibition.[1][2]

# **Chemical Synthesis of Butriptyline**

The synthesis of **butriptyline** is a multi-step process that can be logically divided into two main stages: the formation of the tricyclic ketone core, dibenzosuberone, and the subsequent attachment of the characteristic aminoalkyl side chain via a Grignard reaction, followed by deoxygenation.

# Stage 1: Synthesis of Dibenzosuberone (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-one)

The key intermediate, dibenzosuberone, can be synthesized via several routes. A common and effective method involves the intramolecular Friedel-Crafts acylation of 2-phenethylbenzoic acid, which itself can be prepared from more readily available starting materials.[3]

 Step 2a: Preparation of 2-(2-Phenylethyl)benzoic Acid: Phthalic anhydride is reacted with phenylacetic acid in the presence of a base such as sodium acetate to yield benzalphthalide.
 This intermediate is then reduced. Catalytic hydrogenation over a Raney Nickel catalyst is an effective method for this transformation, yielding 2-(2-phenylethyl)benzoic acid.



- Step 2b: Cyclization to Dibenzosuberone: The prepared 2-(2-phenylethyl)benzoic acid (1 equivalent) is heated in polyphosphoric acid (PPA) at approximately 100-120°C with stirring for 2-3 hours. The PPA serves as both the acidic catalyst and the reaction medium for the intramolecular Friedel-Crafts acylation.
- Work-up and Purification: Upon completion, the reaction mixture is cooled and carefully
  poured onto crushed ice, leading to the precipitation of the crude product. The solid is
  collected by filtration, washed with water and a dilute sodium bicarbonate solution to remove
  acidic impurities, and then dried. Recrystallization from a suitable solvent system, such as
  ethanol/water, affords purified dibenzosuberone.

## Stage 2: Side-Chain Attachment and Deoxygenation

The final stage involves the formation of the carbon-carbon bond between the dibenzosuberone core and the aminoalkyl side chain, followed by the removal of the resulting hydroxyl group.

- Step 2c: Grignard Reagent Preparation: The Grignard reagent is prepared from 1-chloro-N,N,2-trimethylpropan-1-amine. The chloro-amine (1.1 equivalents) is added dropwise to a stirred suspension of magnesium turnings (1.2 equivalents) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere. The reaction may require initiation with a small crystal of iodine. The mixture is gently refluxed until the magnesium is consumed, yielding the corresponding Grignard reagent.
- Step 2d: Grignard Addition: A solution of dibenzosuberone (1 equivalent) in anhydrous THF is cooled to 0°C. The freshly prepared Grignard reagent is then added dropwise to the ketone solution, maintaining the low temperature. After the addition is complete, the reaction is allowed to warm to room temperature and stirred for several hours or overnight to ensure complete reaction. The reaction is then quenched by the slow addition of a saturated aqueous ammonium chloride solution. The resulting tertiary alcohol intermediate, 5-(3-(dimethylamino)-2-methylpropyl)-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ol, is extracted into an organic solvent (e.g., ethyl acetate), dried, and the solvent is evaporated.
- Step 2e: Catalytic Transfer Hydrogenolysis: The crude tertiary benzylic alcohol from the previous step is subjected to deoxygenation. A highly effective method is palladium-catalyzed transfer hydrogenolysis.[4][5] The alcohol (1 equivalent) is dissolved in a suitable solvent







such as toluene. Palladium on carbon (Pd/C, 5-10 mol%) is added, followed by formic acid (2-3 equivalents) as the hydrogen donor. The mixture is heated to 80-100°C and stirred for several hours until analysis (e.g., by TLC or LC-MS) indicates the disappearance of the starting material.

Final Work-up and Purification: The reaction mixture is cooled, and the catalyst is removed
by filtration through a pad of celite. The filtrate is washed with a dilute base (e.g., sodium
bicarbonate solution) to remove excess formic acid, followed by a brine wash. The organic
layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced
pressure. The crude butriptyline can be purified by column chromatography or by
conversion to its hydrochloride salt and subsequent recrystallization to yield the final product
as a white crystalline solid.

# **Synthesis Workflow Visualization**





Click to download full resolution via product page

Fig. 1: Multi-stage chemical synthesis workflow for **butriptyline**.



# Physicochemical and Pharmacological Data

**Butriptyline**'s therapeutic activity is dictated by its physicochemical properties and its interaction with various neuroreceptors and transporters.

| Table 1: Physicochemical Properties of Butriptyline          |                                                                                         |
|--------------------------------------------------------------|-----------------------------------------------------------------------------------------|
| IUPAC Name                                                   | (±)-3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-yl)-N,N,2-trimethylpropan-1-amine[1] |
| Molecular Formula                                            | C21H27N[1]                                                                              |
| Molar Mass                                                   | 293.45 g·mol <sup>-1</sup> [1]                                                          |
| CAS Number                                                   | 35941-65-2 (Free Base)[6]                                                               |
| Appearance                                                   | White crystalline solid (as hydrochloride salt)                                         |
|                                                              |                                                                                         |
| Table 2: Pharmacodynamic Profile (Receptor Binding Affinity) |                                                                                         |
| Target                                                       | Binding Affinity (Ki, nM)                                                               |
| Serotonin Transporter (SERT)                                 | 1,360 - 10,000[2]                                                                       |
| Norepinephrine Transporter (NET)                             | 990 - 5,100[2]                                                                          |
| Dopamine Transporter (DAT)                                   | 2,800 - 5,200[2]                                                                        |
| Histamine H <sub>1</sub> Receptor                            | 1.1[2]                                                                                  |
| Muscarinic Acetylcholine Receptor (mACh)                     | 35[2]                                                                                   |
| 5-HT <sub>2a</sub> Receptor                                  | 380[2]                                                                                  |
| α <sub>1</sub> -Adrenergic Receptor                          | 570[2]                                                                                  |
| α₂-Adrenergic Receptor                                       | 4,800[2]                                                                                |
| (Note: Lower Ki value indicates higher binding affinity)     |                                                                                         |



| Table 3: Key Pharmacokinetic Parameters |                                                           |
|-----------------------------------------|-----------------------------------------------------------|
| Route of Administration                 | Oral                                                      |
| Therapeutic Concentration               | 60–280 ng/mL[1][2]                                        |
| Plasma Protein Binding                  | >90%[1][2]                                                |
| Metabolism                              | Hepatic (Primarily N-demethylation to Norbutriptyline)[1] |
| Elimination Half-life                   | ~20 hours[1]                                              |
| Typical Clinical Dosage                 | 150–300 mg/day[1][2]                                      |

### **Mechanism of Action**

Unlike first-generation TCAs such as imipramine or amitriptyline, which are potent inhibitors of serotonin and norepinephrine reuptake, **butriptyline** is a very weak monoamine reuptake inhibitor.[1][2][7] Its antidepressant efficacy is believed to stem primarily from its activity as an antagonist at several postsynaptic neurotransmitter receptors.[1]

The key actions contributing to its therapeutic and side-effect profile are:

- Potent Histamine H<sub>1</sub> Receptor Antagonism: This action is responsible for the drug's strong sedative and hypnotic effects.[1]
- Potent Muscarinic Acetylcholine Receptor Antagonism: This leads to common anticholinergic side effects such as dry mouth, blurred vision, constipation, and urinary retention.[1]
- Moderate 5-HT<sub>2</sub> Receptor Antagonism: Blockade of 5-HT<sub>2</sub> family receptors is thought to be a significant contributor to the antidepressant and anxiolytic effects of several atypical antidepressants.
- Moderate α<sub>1</sub>-Adrenergic Receptor Antagonism: This can contribute to orthostatic hypotension.

This profile, characterized by strong receptor blockade and weak reuptake inhibition, makes **butriptyline** pharmacologically similar to other atypical TCAs like trimipramine.[1]



# **Signaling Pathway Visualization**



Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Butriptyline Wikipedia [en.wikipedia.org]
- 2. Butriptyline [medbox.iiab.me]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Butriptyline | C21H27N | CID 21772 PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- To cite this document: BenchChem. [The Discovery and Chemical Synthesis of Butriptyline: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b090678#discovery-and-chemical-synthesis-of-butriptyline]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com